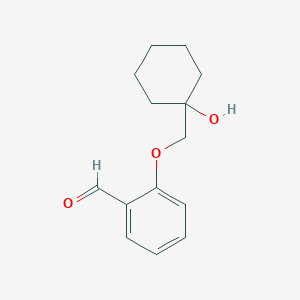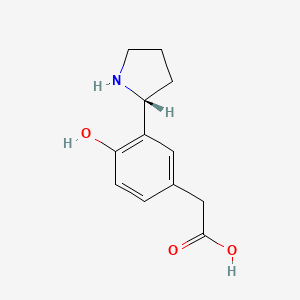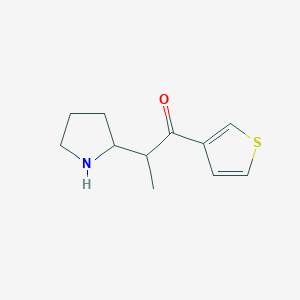
2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one is an organic compound that features a pyrrolidine ring and a thiophene ring connected by a propanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one typically involves the reaction of pyrrolidine with a thiophene derivative under specific conditions. One common method involves the use of a Grignard reagent, where the thiophene derivative is first converted into a Grignard reagent, which then reacts with a pyrrolidine derivative to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiophene rings are modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Modified pyrrolidine or thiophene derivatives.
科学研究应用
2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(furan-3-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyrrolidin-2-yl)-1-(benzofuran-3-yl)propan-1-one: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness
2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one is unique due to the presence of both a pyrrolidine ring and a thiophene ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds with different ring structures.
属性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-yl-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C11H15NOS/c1-8(10-3-2-5-12-10)11(13)9-4-6-14-7-9/h4,6-8,10,12H,2-3,5H2,1H3 |
InChI 键 |
XPRVJADXBIMRPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCN1)C(=O)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


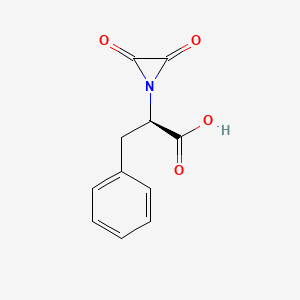
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
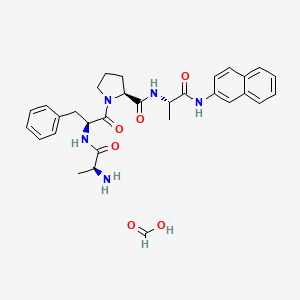
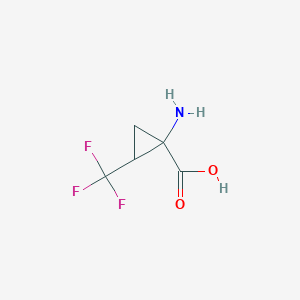
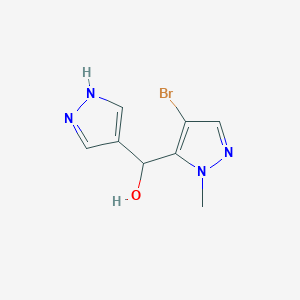
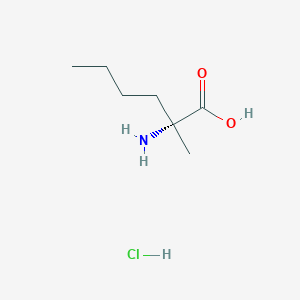
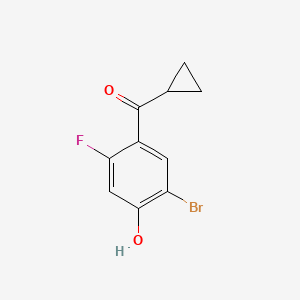
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)

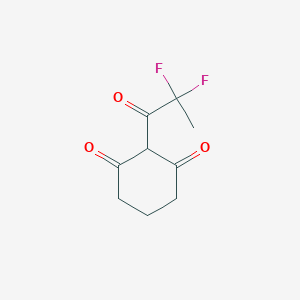
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
